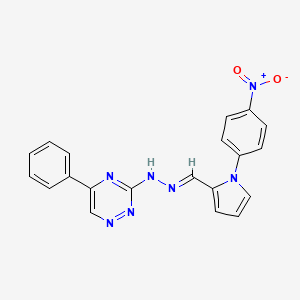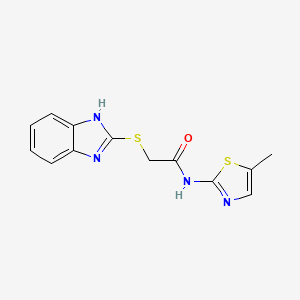
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various research studies.
作用機序
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the activation of the Wnt signaling pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which are downstream targets of the Wnt signaling pathway. This binding results in the activation of the Wnt signaling pathway, leading to the activation of various downstream genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to enhance the differentiation of stem cells into osteoblasts, which are responsible for bone formation. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.
実験室実験の利点と制限
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a highly specific and potent activator of the Wnt signaling pathway, making it an ideal compound for studying the biological processes regulated by this pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is also stable and has a long shelf life, making it easy to store and use in experiments.
However, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the natural biological processes regulated by the Wnt signaling pathway. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is relatively expensive, which may limit its use in some research studies.
将来の方向性
There are several future directions for the use of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in scientific research. One potential application is in the treatment of cancer. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Another potential application is in the field of regenerative medicine. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to enhance the differentiation of stem cells into osteoblasts, and further research is needed to determine its potential in promoting bone regeneration.
Finally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide may have potential applications in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for further research in this field.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in scientific research. Its activation of the Wnt signaling pathway has potential applications in the treatment of cancer, regenerative medicine, and inflammatory diseases. While 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments, its specific and potent activation of the Wnt signaling pathway makes it an ideal compound for studying the biological processes regulated by this pathway. Further research is needed to determine its full potential as a therapeutic agent.
合成法
The synthesis of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-methyl-2-phenylquinoline-4-carboxylic acid with isopropylamine and 4-pyridinemethanol in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain pure 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. This method has been reported to yield high-quality 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide with a purity of more than 98%.
科学的研究の応用
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been widely used in scientific research for its potential therapeutic properties. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells, including breast, prostate, and colon cancer cells.
特性
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17(2)20-5-7-21(8-6-20)25-15-23(22-14-18(3)4-9-24(22)29-25)26(30)28-16-19-10-12-27-13-11-19/h4-15,17H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKVVHFZRCLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)




![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)


